molecular formula C14H19NO3 B312322 Methyl2-(hexanoylamino)benzoate

Methyl2-(hexanoylamino)benzoate

Cat. No.: B312322
M. Wt: 249.3 g/mol
InChI Key: JLMDQQGDTMDVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(hexanoylamino)benzoate is an ester derivative of benzoic acid featuring a hexanoylamino substituent at the ortho (2-) position of the aromatic ring. The hexanoylamino group (a six-carbon acylated amine) distinguishes it from simpler esters, likely enhancing lipophilicity and influencing reactivity in polymer or pharmaceutical applications. Its molecular formula is hypothesized as C₁₄H₁₉NO₃, with a molecular weight of 261.31 g/mol (calculated from structural analogs).

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

methyl 2-(hexanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14(17)18-2/h6-9H,3-5,10H2,1-2H3,(H,15,16)

InChI Key

JLMDQQGDTMDVIL-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(hexanoylamino)benzoate with key analogs based on substituent type, position, and application-driven properties.

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃)

  • Substituent : Methoxy group at the 2-position.
  • Key Properties: Lower molecular weight (180.20 g/mol), higher polarity due to the methoxy group, and solubility in ethanol.
  • Applications : Used as a flavoring agent or intermediate in fragrances.

Ethyl 4-(Dimethylamino)benzoate

  • Substituent: Dimethylamino group at the para (4-) position.
  • Key Properties: Enhanced reactivity in photopolymerization due to the electron-donating dimethylamino group. Demonstrated higher degree of conversion in resin cements compared to methacrylate analogs.

Methyl 4-Acetamido-2-hydroxybenzoate

  • Substituents : Acetamido (short-chain amide) at the 4-position and hydroxyl at the 2-position.
  • Key Properties : Molecular weight 223.21 g/mol, higher solubility in polar solvents due to hydroxyl and acetamido groups.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., prodrugs).

Methyl 2-[(Phenoxycarbonyl)amino]benzoate

  • Substituent: Phenoxycarbonylamino group at the 2-position.
  • Key Properties: Higher molecular weight (271.27 g/mol) and steric bulk due to the aromatic phenoxy group.
  • Contrast: The hexanoylamino group’s aliphatic chain offers flexibility and lower steric hindrance, possibly enhancing substrate binding in enzymatic or catalytic processes.

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Polarity
Methyl 2-(hexanoylamino)benzoate* C₁₄H₁₉NO₃ 261.31 Hexanoylamino (2-) Moderate
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy (2-) High
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino (4-) Moderate
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 223.21 Acetamido (4-), Hydroxy (2-) High

*Hypothesized values based on structural analogs.

Table 2: Reactivity and Application Trends

Compound Reactivity Driver Key Applications Toxicity Insights*
Methyl 2-(hexanoylamino)benzoate Lipophilic aliphatic chain Polymers, hydrophobic coatings Likely low acute toxicity (similar to alkyl benzoates )
Ethyl 4-(dimethylamino)benzoate Electron-donating amine Photocurable resins, dental cements Higher reactivity may necessitate handling precautions
Methyl 4-acetamido-2-hydroxybenzoate Polar functional groups Pharmaceuticals, intermediates Hydroxy group may increase irritation potential

*Inferred from alkyl benzoate toxicology data .

Key Research Findings

  • Reactivity in Polymers: Ethyl 4-(dimethylamino)benzoate’s superior degree of conversion in resin cements suggests that amino groups enhance photopolymerization. Methyl 2-(hexanoylamino)benzoate’s longer chain may slow reactivity but improve material flexibility.
  • Solubility Trends: Methoxy and hydroxy groups increase polarity (e.g., Ethyl 2-methoxybenzoate’s ethanol solubility ), whereas hexanoylamino derivatives likely favor non-polar media.
  • Toxicity Profile: Alkyl benzoates like methyl and ethyl variants show low acute toxicity , but longer chains (e.g., hexanoyl) may influence metabolic pathways.

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